
1-naphthyl4-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-naphthyl4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C18H11F3O2 It is a derivative of benzoic acid and naphthalene, characterized by the presence of a trifluoromethyl group attached to the benzoic acid moiety and an ester linkage to the naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthyl4-(trifluoromethyl)benzoate typically involves the esterification of 4-Trifluoromethylbenzoic acid with 1-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-naphthyl4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Trifluoromethylbenzoic acid and 1-naphthol.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Hydrolysis: 4-Trifluoromethylbenzoic acid and 1-naphthol.
Reduction: 4-Methylbenzoic acid, 1-naphthyl ester.
Substitution: Nitrated or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-naphthyl4-(trifluoromethyl)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.
Biology: Investigated for its potential as a probe in biochemical assays due to its fluorescent properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-naphthyl4-(trifluoromethyl)benzoate depends on its specific application. In biochemical assays, its fluorescent properties can be exploited to monitor biological processes. In drug design, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore.
Vergleich Mit ähnlichen Verbindungen
4-Trifluoromethylbenzoic acid, 2-naphthyl ester: Similar structure but with the naphthyl group attached at a different position.
4-Methylbenzoic acid, 1-naphthyl ester: Similar ester linkage but with a methyl group instead of a trifluoromethyl group.
4-Trifluoromethylbenzoic acid, phenyl ester: Similar ester linkage but with a phenyl group instead of a naphthyl group.
Uniqueness: 1-naphthyl4-(trifluoromethyl)benzoate is unique due to the presence of both a trifluoromethyl group and a naphthyl ester linkage. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H11F3O2 |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
naphthalen-1-yl 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)14-10-8-13(9-11-14)17(22)23-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI-Schlüssel |
WKFGJLMXHAHWEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


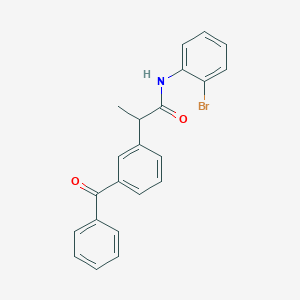
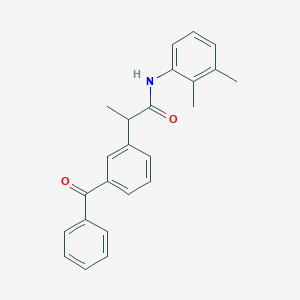

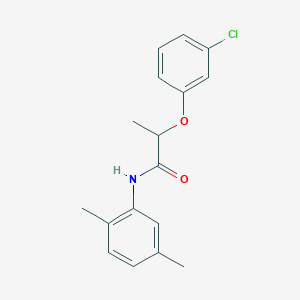

![2-(3-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B310724.png)
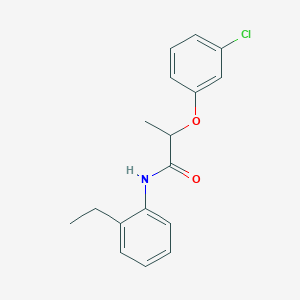
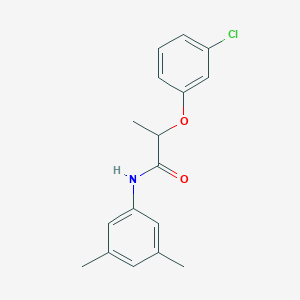
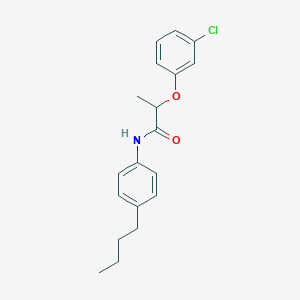

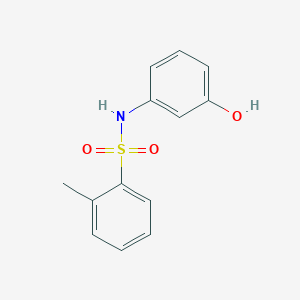
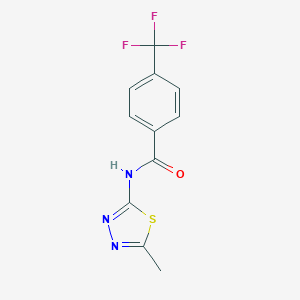
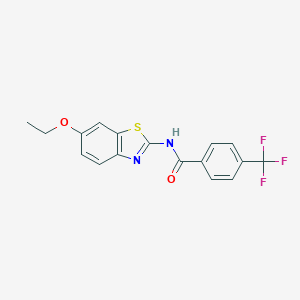
![2-(2,4-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B310734.png)
